molecular formula C24H31KO4 B13400870 potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate

potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate

Cat. No.: B13400870
M. Wt: 422.6 g/mol
InChI Key: UPTLNSOWUJYZNB-LCFPDAFPSA-M
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Description

This compound is a potassium salt of a steroidal propanoic acid derivative with a complex hexacyclic backbone. Its structure includes a 15-hydroxy group, 10,14-dimethyl substituents, and a 7-oxo functional group, which are critical to its biological activity. The compound belongs to a class of steroidal molecules that act as mineralocorticoid receptor antagonists, commonly used in treating hypertension and edema by modulating electrolyte balance .

Key structural features:

  • Hexacyclic framework: A nonadecane-derived backbone with fused cyclohexane and cyclopropane rings.
  • Functional groups: Hydroxy (15-position), methyl (10,14-positions), and oxo (7-position) groups.
  • Propanoate side chain: The potassium counterion enhances water solubility, a feature critical for bioavailability .

Properties

Molecular Formula

C24H31KO4

Molecular Weight

422.6 g/mol

IUPAC Name

potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate

InChI

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI Key

UPTLNSOWUJYZNB-LCFPDAFPSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[K+]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes:

    Oxidation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Cyclization: Formation of the spirolactone ring structure.

    Purification: Column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of drospirenone typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: For controlled reaction conditions.

    Continuous flow systems: For efficient large-scale production.

    Purification techniques: Such as crystallization and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion to drospirenone acid.

    Reduction: Formation of dihydrodrospirenone derivatives.

    Substitution: Reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, tetrahydrofuran.

Major Products:

    Drospirenone acid: Formed through oxidation.

    Dihydrodrospirenone: Formed through reduction.

Scientific Research Applications

Drospirenone Acid Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

Drospirenone Acid Potassium Salt exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has antimineralocorticoid activity, which helps in reducing water retention and blood pressure . The molecular targets include:

    Progesterone receptors: Modulating reproductive functions.

    Mineralocorticoid receptors: Reducing sodium and water retention.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mexrenoate Potassium ()

Structure :

  • IUPAC Name: Potassium 3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-(methoxycarbonyl)-10,13-dimethyl-3-oxo-...propanoate.
  • Contains a methoxycarbonyl group at the 7-position, distinguishing it from the target compound.

Pharmacological Comparison :

Property Target Compound Mexrenoate Potassium
Solubility High (due to potassium salt) Moderate (methoxycarbonyl reduces polarity)
Receptor Binding Strong mineralocorticoid antagonism Enhanced metabolic stability via methoxycarbonyl
Therapeutic Use Hypertension/Edema Similar, with prolonged half-life

Key Difference: The methoxycarbonyl group in mexrenoate improves metabolic stability but reduces aqueous solubility compared to the target compound.

Canrenoate Potassium ()

Structure :

  • IUPAC Name: Potassium 3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-...propanoate.
  • Lacks the hexacyclic framework, instead featuring a dodecahydro-1H-cyclopenta[a]phenanthren backbone.

Functional Comparison :

Property Target Compound Canrenoate Potassium
Backbone Complexity Hexacyclic (nonadecane-derived) Simpler cyclopenta-phenanthrene
Bioavailability Moderate (complex structure slows absorption) High (simpler structure enhances absorption)
Side Effects Lower risk of hyperkalemia Higher risk due to rapid release

Key Difference: The hexacyclic structure of the target compound confers slower metabolism, reducing electrolyte imbalance risks compared to canrenoate.

Potassium Propanoate ()

Structure : A simple carboxylic acid salt (C3H5KO2).

Physicochemical Comparison :

Property Target Compound Potassium Propanoate
Melting Point >300°C (decomposes) 410°C
Heat Capacity (Cp) Not reported 220–300 K range: 150–200 J/mol·K
Application Pharmaceutical Food preservative (E283)

Key Insight: The steroidal backbone of the target compound introduces biological activity absent in simpler propanoate salts.

Research Findings and Mechanistic Insights

  • Structural-Activity Relationship (SAR): The 15-hydroxy and 7-oxo groups in the target compound are essential for receptor binding. Removal of these groups (as in mexrenoate) alters potency and selectivity .
  • Thermodynamic Stability: The hexacyclic framework increases rigidity, reducing entropy loss upon binding to mineralocorticoid receptors compared to canrenoate .
  • Synthetic Challenges : The stereochemical complexity (10 chiral centers) complicates synthesis, requiring advanced asymmetric catalysis techniques .

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